N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding propanols, which are further transformed into the desired carboxamide through a series of reactions involving chloroacetyl chloride and secondary amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety and has similar pharmacological properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole ring and have been studied for their anticancer activity.
Uniqueness
N-(3-{[(2H-13-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a thiophene ring, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylcarbamoyl)thiophen-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-14-12(2)29-10-16(14)20(25)23-21-15(6-7-28-21)19(24)22-9-13-4-5-17-18(8-13)27-11-26-17/h4-8,10H,3,9,11H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTOTQHFIAVWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=C(C=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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